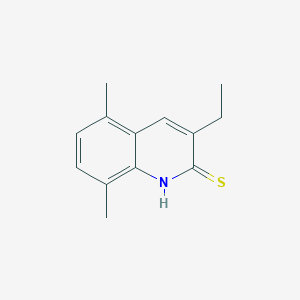
3-Ethyl-5,8-dimethylquinoline-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-5,8-dimethylquinoline-2-thiol is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a thiol group (-SH) attached to the quinoline ring, which imparts unique chemical properties. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5,8-dimethylquinoline-2-thiol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzyl alcohol with ethyl acetoacetate in the presence of a catalyst can yield the desired quinoline derivative. The reaction conditions typically involve heating the mixture under reflux with an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. Industrial methods may also incorporate green chemistry principles, such as solvent-free reactions or the use of recyclable catalysts, to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-5,8-dimethylquinoline-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers or thioesters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Dihydroquinoline derivatives
Substitution: Thioethers, thioesters
Wissenschaftliche Forschungsanwendungen
3-Ethyl-5,8-dimethylquinoline-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s thiol group allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Quinoline derivatives, including this compound, have shown potential as antimicrobial and anticancer agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Ethyl-5,8-dimethylquinoline-2-thiol involves its interaction with molecular targets through the thiol group. This group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The quinoline ring structure also allows the compound to intercalate with DNA, disrupting cellular processes and leading to antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Ethyl-5,7-dimethylquinoline-2-thiol
- 3-Ethyl-7,8-dimethylquinoline-2-thiol
- 2,5-Dimethyl-3-(2-methylbutyl)-pyrazine
Uniqueness
3-Ethyl-5,8-dimethylquinoline-2-thiol is unique due to the specific positioning of its ethyl and methyl groups on the quinoline ring, which can influence its chemical reactivity and biological activity. The presence of the thiol group also distinguishes it from other quinoline derivatives, providing unique opportunities for chemical modifications and interactions with biological targets.
Eigenschaften
Molekularformel |
C13H15NS |
|---|---|
Molekulargewicht |
217.33 g/mol |
IUPAC-Name |
3-ethyl-5,8-dimethyl-1H-quinoline-2-thione |
InChI |
InChI=1S/C13H15NS/c1-4-10-7-11-8(2)5-6-9(3)12(11)14-13(10)15/h5-7H,4H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
BKNKTQJFMZPDAW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=CC(=C2NC1=S)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



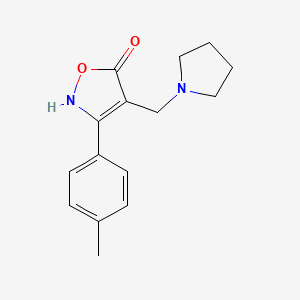
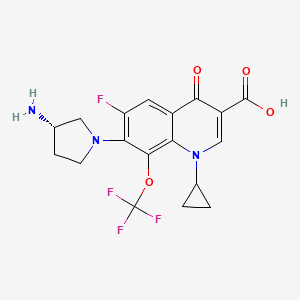


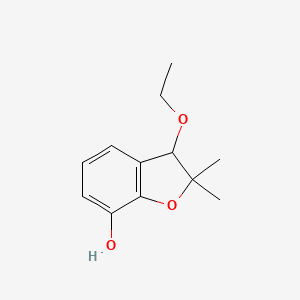
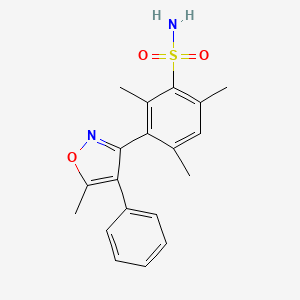

![7-Chloro-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}quinolin-4-amine](/img/structure/B12887583.png)
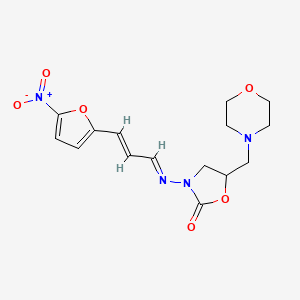
![2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12887595.png)
![2-(Bromomethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12887597.png)
![Sodium 2-heptadecyl-3H-benzo[4,5]imidazo[1,2-b]pyrazole-3,6-disulfonate](/img/structure/B12887602.png)
![3-(Hydroxymethyl)benzo[d]isoxazol-6-ol](/img/structure/B12887604.png)
